4-butyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
CAS No.:
Cat. No.: VC16342906
Molecular Formula: C16H18N4OS2
Molecular Weight: 346.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18N4OS2 |
|---|---|
| Molecular Weight | 346.5 g/mol |
| IUPAC Name | 4-butyl-N-(4-methyl-1,3-thiazol-2-yl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C16H18N4OS2/c1-3-4-7-12-13(14(21)19-15-17-11(2)10-22-15)23-16(18-12)20-8-5-6-9-20/h5-6,8-10H,3-4,7H2,1-2H3,(H,17,19,21) |
| Standard InChI Key | AHEHONSFKRLPLQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NC(=CS3)C |
Introduction
Molecular Characterization and Structural Analysis
Chemical Identity and Formula
The compound is defined by the molecular formula C₁₆H₁₈N₄OS₂ and a molecular weight of 346.5 g/mol. Its IUPAC name reflects the presence of two thiazole rings, a pyrrole substituent, and a butyl chain, which collectively contribute to its unique stereoelectronic profile.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄OS₂ |
| Molecular Weight | 346.5 g/mol |
| IUPAC Name | 4-butyl-N-(4-methyl-1,3-thiazol-2-yl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
| Canonical SMILES | CCCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NC(=CS3)C |
| PubChem CID | 51052540 |
Structural Features and Electronic Configuration
The molecule comprises:
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Two thiazole rings: A 1,3-thiazole core at position 5-carboxamide and a 4-methyl-1,3-thiazol-2(3H)-ylidene group.
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Pyrrole substituent: A 1H-pyrrol-1-yl moiety at position 2 of the primary thiazole.
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Butyl chain: A four-carbon alkyl group at position 4, enhancing lipophilicity and membrane permeability.
The conjugated π-system across the thiazole and pyrrole rings facilitates electron delocalization, potentially stabilizing interactions with biological targets such as enzymes or DNA .
Synthesis and Chemical Reactivity
Synthetic Pathways
While explicit details for this compound are scarce, analogous thiazole derivatives are synthesized via:
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Cyclocondensation Reactions: Thioureas react with α-halocarbonyl compounds to form thiazole cores. For example, β-keto esters treated with N-bromosuccinimide yield α-halogenated intermediates, which cyclize with thioureas .
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Multicomponent Cascades: Enaminones, cyanamide, and elemental sulfur combine in one-pot reactions to generate 2-amino-5-acylthiazoles, a strategy applicable to structurally complex variants .
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Microwave-Assisted Synthesis: Propargyl bromides and thiopyrimidinones undergo domino alkylation-cyclization under microwave irradiation, reducing reaction times from hours to minutes .
Functionalization Strategies
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N-Alkylation: Introducing the butyl group likely involves alkylation of a thiazole nitrogen using 1-bromobutane.
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Schiff Base Formation: The (2E)-ylidene group suggests condensation between a thiazole-2-amine and a ketone or aldehyde .
| Compound Class | Target Pathogen | MIC (μg/mL) | Reference |
|---|---|---|---|
| N-Alkyl Thiazoles | MRSA | 0.4–3.12 | |
| Thiazole-Pyrrole Hybrids | S. typhimurium | 31.25 | |
| Thiazolidin-4-ones | E. coli | 15.6 |
Anti-Inflammatory and COX-II Inhibition
The pyrrole-thiazole scaffold aligns with COX-II inhibitors like PRLD3 (49.31% inhibition at 1 μM) . Docking studies suggest the butyl chain occupies hydrophobic pockets of COX-II, while the carboxamide group hydrogen-bonds with catalytic residues .
Anticancer Activity
Though unstudied for this compound, thiazolidin-4-ones inhibit proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines via tubulin polymerization disruption . The presence of a pyrrole ring may enhance DNA intercalation potential.
Structure-Activity Relationships (SAR)
Role of the Butyl Chain
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Lipophilicity Optimization: Longer alkyl chains (e.g., butyl vs. methyl) improve membrane penetration, as seen in MRSA-active analogs .
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Steric Effects: Bulky substituents at position 4 hinder rotation, stabilizing bioactive conformations .
Thiazole-Pyrrole Synergy
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Electron-Withdrawing Effects: The pyrrole’s electron-deficient nitrogen enhances thiazole’s electrophilicity, facilitating covalent binding to cysteine residues in target enzymes .
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π-Stacking Interactions: The planar pyrrole-thiazole system intercalates into DNA or stacks with aromatic amino acids (e.g., phenylalanine) .
Pharmacokinetic and Toxicological Considerations
ADME Profile
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Absorption: High logP (~3.5 predicted) suggests moderate oral bioavailability.
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Metabolism: Susceptible to cytochrome P450-mediated oxidation at the butyl chain’s terminal methyl .
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Excretion: Renal clearance is anticipated due to the carboxamide’s polarity.
Toxicity Risks
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Hepatotoxicity: Thiazole derivatives often undergo bioactivation to reactive metabolites, necessitating structural shielding (e.g., methyl groups) .
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CYP Inhibition: The compound may inhibit CYP3A4, risking drug-drug interactions .
Future Directions and Research Gaps
Target Identification
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Proteomic Studies: Affinity chromatography could identify binding partners in bacterial or cancer cell lysates.
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Enzyme Assays: Screen against DHPS, COX-II, and tubulin to elucidate mechanisms .
Synthetic Optimization
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